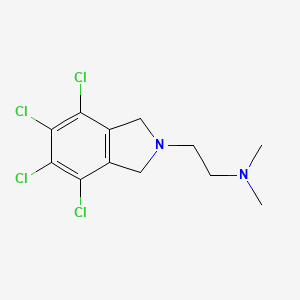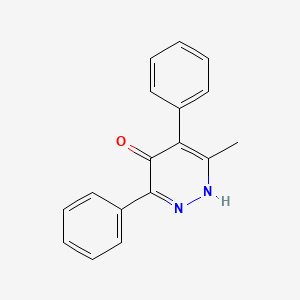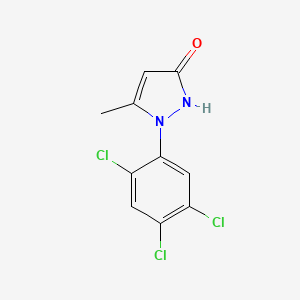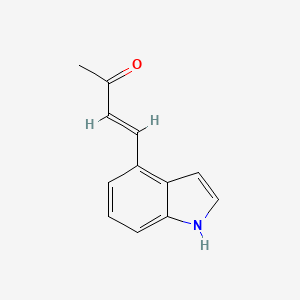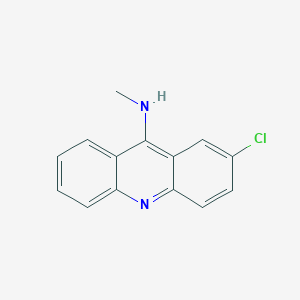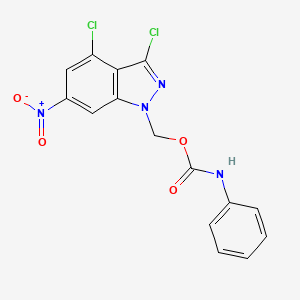
5-(3-Chloro-1-benzothiophen-2-yl)-3-methyl-4-nitro-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chlorobenzo[b]thiophen-2-yl)-3-methyl-4-nitroisoxazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as sulfur, nitrogen, or oxygen.
準備方法
The synthesis of 5-(3-Chlorobenzo[b]thiophen-2-yl)-3-methyl-4-nitroisoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the electrophilic cyclization of 2-alkynyl thioanisoles using sodium halides and copper (II) sulfate in ethanol . This environmentally benign method results in high yields of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
化学反応の分析
5-(3-Chlorobenzo[b]thiophen-2-yl)-3-methyl-4-nitroisoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while oxidation can lead to the formation of carboxylic acids.
科学的研究の応用
5-(3-Chlorobenzo[b]thiophen-2-yl)-3-methyl-4-nitroisoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(3-Chlorobenzo[b]thiophen-2-yl)-3-methyl-4-nitroisoxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
類似化合物との比較
Similar compounds to 5-(3-Chlorobenzo[b]thiophen-2-yl)-3-methyl-4-nitroisoxazole include other benzo[b]thiophene and isoxazole derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Used in the synthesis of thiadiazole derivatives.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
特性
CAS番号 |
143806-62-6 |
|---|---|
分子式 |
C12H7ClN2O3S |
分子量 |
294.71 g/mol |
IUPAC名 |
5-(3-chloro-1-benzothiophen-2-yl)-3-methyl-4-nitro-1,2-oxazole |
InChI |
InChI=1S/C12H7ClN2O3S/c1-6-10(15(16)17)11(18-14-6)12-9(13)7-4-2-3-5-8(7)19-12/h2-5H,1H3 |
InChIキー |
AUJXZGCCDIDVHC-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1[N+](=O)[O-])C2=C(C3=CC=CC=C3S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


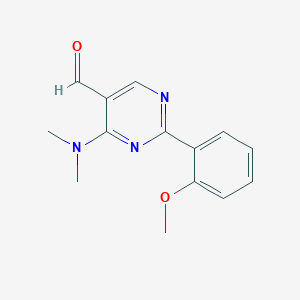
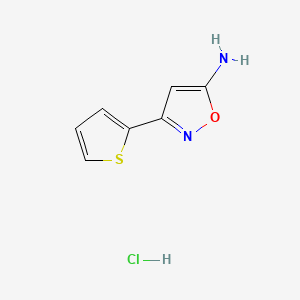

![diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12918225.png)
![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)
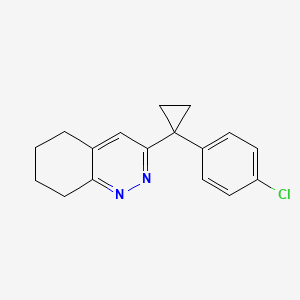
![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)
![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
